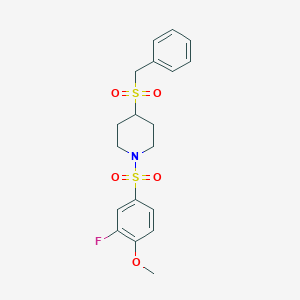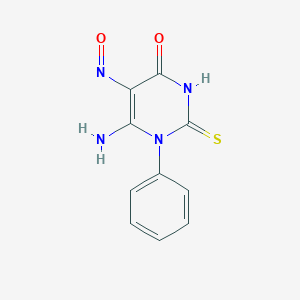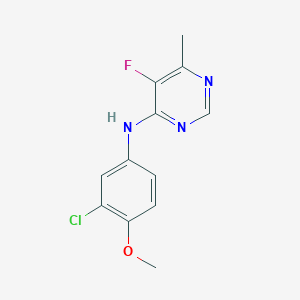![molecular formula C22H24N2O3 B3012199 N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide CAS No. 2035036-93-0](/img/structure/B3012199.png)
N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. The related compounds discussed in the provided papers include acetamide derivatives with substitutions that confer specific properties, such as anticancer activities. These compounds are characterized by the presence of an acetamide group and various aromatic and heterocyclic substitutions that may influence their biological activity and physical properties.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves linear synthesis methods, where different substituents are added to the acetamide core. For instance, in the synthesis of 2-chloro N-aryl substituted acetamide derivatives, a series of reactions are carried out to attach the desired aryl groups to the acetamide core, followed by characterization using techniques such as LCMS, IR, and NMR spectroscopies . Although the exact synthesis route for the compound is not provided, it is likely that similar synthetic strategies and characterization methods would be employed.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be quite complex, with various substituents affecting the overall conformation and geometry of the molecule. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide shows that the amide unit is almost planar, with specific dihedral angles between the amide plane and the attached benzene and pyridine rings . This suggests that the molecular structure of the compound would also exhibit distinct geometric features that could be elucidated through crystallography and computational studies.
Chemical Reactions Analysis
Acetamide derivatives can participate in a variety of chemical reactions, depending on their substituents. The presence of reactive groups such as the methoxyphenyl or pyrrolidinyl may allow for further functionalization or participation in biological interactions. The related compounds discussed in the papers do not provide specific details on the chemical reactions of these molecules, but it is reasonable to infer that the compound could undergo reactions typical of acetamides, such as nucleophilic substitution or hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect properties like solubility, melting point, and reactivity. The tetra-substituted pyrrolidine ring in one of the related compounds indicates steric hindrance and electronic effects that could impact its physical properties . Similarly, the compound would have its own unique set of physical and chemical properties that could be predicted based on its molecular structure and substituents.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
- The synthesis of fluorinated derivatives, like 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide, involves transformations and hydrogenation processes that contribute to the development of structurally related compounds (Kuznecovs et al., 2020).
- Novel acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol exhibit cytotoxicity on various cell lines, highlighting the significance of acetamide derivatives in cancer research (Vinayak et al., 2014).
Biological Activity and Pharmacological Applications
- New acetamides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were synthesized and evaluated for anticonvulsant activity, demonstrating their potential in epilepsy treatment (Obniska et al., 2015).
- Pyridazino(4,5-b)indole-1-acetamide compounds have been found to have various pharmacological activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).
- 1-Substituted pyrrolidin-2-one and pyrrolidine derivatives exhibit antiarrhythmic and antihypertensive effects, highlighting the therapeutic potential of related compounds in cardiovascular diseases (Malawska et al., 2002).
Chemical Properties and Synthesis Methods
- The catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in dye production, illustrates the compound's relevance in industrial chemistry (Zhang Qun-feng, 2008).
Mécanisme D'action
Target of Action
CHEMBL4213757, also known as N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide, primarily targets the Enoyl-[acyl-carrier-protein] reductase [NADPH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of certain bacteria .
Mode of Action
The compound acts as a competitive inhibitor of the FabI enzyme . It binds to the active site of the enzyme, preventing the natural substrate from binding, thereby inhibiting the enzyme’s activity . This disruption in the fatty acid synthesis pathway can lead to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by CHEMBL4213757 is the fatty acid synthesis pathway . By inhibiting the FabI enzyme, the compound disrupts the production of essential fatty acids in bacteria, affecting their growth and survival .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
The inhibition of the FabI enzyme by CHEMBL4213757 disrupts the fatty acid synthesis pathway in bacteria . This disruption can lead to bacterial cell death, making the compound potentially useful as an antibacterial agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHEMBL4213757. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with the FabI enzyme . .
Propriétés
IUPAC Name |
N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16(25)23-19-10-7-17(8-11-19)9-12-22(26)24-14-13-18(15-24)20-5-3-4-6-21(20)27-2/h3-12,18H,13-15H2,1-2H3,(H,23,25)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAZYXXOZJZLCE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)



![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)